1-Benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
Molecular Formula |
C12H15N3O2S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-benzyl-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H15N3O2S/c1-9-12(18(13,16)17)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,13,16,17) |
InChI Key |
ATXKKWWJKAVCKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Benzyl-3,5-dimethyl-1H-pyrazole
This intermediate is commonly synthesized by alkylation of 3,5-dimethyl-1H-pyrazole with benzyl bromide under basic conditions. The alkylation proceeds via nucleophilic substitution at the N-1 position of the pyrazole ring.
- Typical base: Potassium carbonate (K2CO3) or sodium hydride (NaH).
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Room temperature to mild heating (~25–80 °C).
- Reaction time: Several hours (4–24 h).
The alkylation yields 1-benzyl-3,5-dimethyl-1H-pyrazole in moderate to high yields (often >70%).
Sulfonamide Functionalization at the 4-Position
The sulfonamide group is introduced via sulfonylation of the pyrazole ring at the 4-position, typically through reaction with sulfonyl chlorides or sulfonamide derivatives under basic conditions.
- Sulfonylating agents: Pyrazole-4-sulfonyl chloride or appropriate sulfonamide derivatives.
- Base: Potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or other strong bases.
- Solvent: THF, DMF, or acetonitrile (CH3CN).
- Temperature: Room temperature to reflux.
- Reaction time: 12–48 hours depending on conditions.
Potassium tert-butoxide in THF has been reported as an efficient base, providing higher yields compared to NaH, NaOH, or carbonate bases (up to 78% yield).
Detailed Synthetic Routes and Reaction Conditions
Alkylation of 3,5-Dimethyl-1H-pyrazole
| Step | Reagents and Conditions | Outcome/Yield |
|---|---|---|
| 1 | 3,5-Dimethyl-1H-pyrazole + benzyl bromide | Alkylation at N-1 |
| Base: K2CO3 or NaH | Moderate to high yield | |
| Solvent: DMF or THF | ~70–90% yield | |
| Temp: RT to 80 °C; Time: 4–24 h |
This step produces 1-benzyl-3,5-dimethyl-1H-pyrazole, which is the key intermediate for further functionalization.
Sulfonamide Formation via Sulfonyl Chloride Reaction
| Entry | Base | Solvent | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Potassium tert-butoxide | THF | 16 | 78 | Best yield among tested bases |
| 2 | Sodium hydride (NaH) | DMF | 12 | 55 | Moderate yield |
| 3 | Sodium hydroxide (NaOH) | DMF | 24 | 32 | Lower yield |
| 4 | Potassium carbonate (K2CO3) | THF | 36 | No reaction | Ineffective under these conditions |
This data illustrates the importance of base choice and solvent in optimizing the sulfonamide formation step.
Alternative Synthetic Approaches
- Cyclocondensation methods starting from α,β-ethylenic ketones and hydrazines have been used to prepare substituted pyrazoles, including 1,3,5-trisubstituted derivatives, which can be further functionalized at the 4-position.
- Amide coupling reactions using HBTU-mediated conditions or EDC/DMAP in dichloromethane have been employed to attach sulfonamide groups or related amide functionalities to pyrazole derivatives.
- Use of acyl chloride derivatives of pyrazole sulfonamides for sulfonamide introduction has also been reported, employing mild bases such as diisopropylethylamine (DIEA) in dichloromethane at room temperature.
Summary of Research Outcomes
- The alkylation step is straightforward and yields the benzylated pyrazole intermediate in high purity and yield.
- The sulfonamide formation is base-dependent, with potassium tert-butoxide in THF providing the highest yields and cleanest reactions.
- Reaction times vary from 12 to 48 hours depending on base and solvent.
- The final compound is typically characterized by ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
Chemical Reactions Analysis
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine group.
Common reagents used in these reactions include acids, bases, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
- Chemistry 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is used as an intermediate in synthesizing organic compounds, including pharmaceuticals and agrochemicals.
- Biology It is employed in modifying biomolecules for studying biological processes and developing new therapeutic agents.
- Medicine The compound is investigated for potential use in drug development, specifically in designing enzyme inhibitors and receptor modulators.
- Industry It is utilized in producing specialty chemicals and materials with specific properties.
The biological activity of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride stems from its electrophilic sulfonyl chloride group, which reacts with nucleophiles to form sulfonamide derivatives. These derivatives exhibit various biological activities, including anticancer properties. The compound modulates key cellular pathways such as mTORC1 signaling and autophagy processes.
Antiproliferative Effects
Derivatives of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride have demonstrated antiproliferative activity against cancer cell lines. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides displayed submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells . These compounds reduce mTORC1 activity and increase basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions .
Structure–Activity Relationship (SAR)
Modifications to the benzamide moiety influence the biological activity of the compounds derived from 1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. Specific substitutions can enhance metabolic stability and selectively target cancer cells under metabolic stress.
Case Study: Anticancer Activity
In a study on pancreatic cancer, two compounds derived from 1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride were evaluated for their effects on cell proliferation and autophagy modulation. Both compounds showed anticancer activity by inhibiting mTORC1 signaling pathways and promoting basal autophagy . These findings suggest that these compounds could be potential therapeutic agents for treating pancreatic ductal adenocarcinoma (PDAC) by exploiting the metabolic vulnerabilities of cancer cells.
Pyrazole Derivatives as Anti-Inflammatory Agents
Various pyrazole derivatives have demonstrated anti-inflammatory potential. For instance, compounds synthesized from 1-methyl-5-(2, 4, 6-trimethoxy-phenyl)-1H-pyrazole have shown anti-inflammatory activity against inflammatory mediators . Additionally, a series of novel 1-acetyl-3-(3,4-dimethoxypheny)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives exhibited significant tumor necrosis factor [TNF-α] and interleukin-6 [IL-6] inhibitory activity . Other pyrazole derivatives have also shown anti-inflammatory activities comparable to standard drugs like diclofenac sodium and celecoxib .
Table: Antiproliferative Activity and Mechanism of Selected Compounds
| Compound | Antiproliferative Activity | Mechanism |
|---|---|---|
| Compound 22 | Moderate | Disrupts autophagic flux |
| Compound 23 | High (submicromolar) | Inhibits mTORC1, increases autophagy |
Mechanism of Action
The mechanism of action of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide and its analogs:
Structural and Electronic Differences
- In contrast, the methoxy-phenyl substituent in may increase polarity due to hydrogen-bonding capacity. The pyridine ring in introduces aromatic nitrogen, which could influence electronic distribution and binding affinity in biological targets.
Spectral Characteristics :
- Sulfonamide-associated IR peaks (e.g., SO₂ symmetric/asymmetric stretching at ~1385 and 1164 cm⁻¹) are consistent across analogs .
- ¹H-NMR shifts in the ethyl derivative (e.g., δ 0.90 for terminal CH₃) reflect aliphatic chain environments, whereas aromatic protons in the benzyl and methoxy-phenyl analogs would appear upfield (δ 7.36–7.60) .
Pharmacokinetic Considerations
- Lipophilicity : The benzyl group’s logP value is expected to be higher than that of ethyl or methoxy-substituted analogs, impacting bioavailability and metabolic stability.
- Enzyme Interaction: Sulfonamide moieties are known to inhibit carbonic anhydrases; substituent variations could modulate selectivity for specific isoforms .
Biological Activity
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H15N3O2S |
| Molecular Weight | 265.33 g/mol |
| IUPAC Name | 1-benzyl-3,5-dimethylpyrazole-4-sulfonamide |
| InChI Key | ATXKKWWJKAVCKC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1CC2=CC=CC=C2)C)S(=O)(=O)N |
The compound features a pyrazole ring with a benzyl group at one position and a sulfonamide group at another, contributing to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
- Modulation of Autophagy : It has been shown to influence autophagy pathways by modulating mTORC1 activity. This modulation leads to increased basal autophagy while disrupting autophagic flux under nutrient-replete conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Antiproliferative Activity : In vitro studies demonstrated that derivatives of this compound exhibited submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). These compounds reduced mTORC1 activity and enhanced autophagy at basal levels while impairing autophagic flux during nutrient refeeding .
- Structure–Activity Relationship (SAR) : Compounds derived from this scaffold have been found to possess good metabolic stability and significant anticancer activity, suggesting that modifications to the pyrazole structure can lead to enhanced therapeutic efficacy .
Other Biological Activities
Beyond its anticancer effects, research indicates potential applications in other areas:
- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, although detailed studies are required to elucidate these effects.
- Anti-inflammatory Effects : The compound's ability to modulate biological pathways may also confer anti-inflammatory benefits, warranting further exploration in inflammatory disease models.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antiproliferative Effects :
- Autophagy Modulation Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
